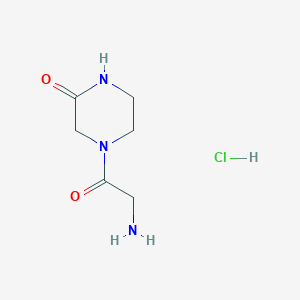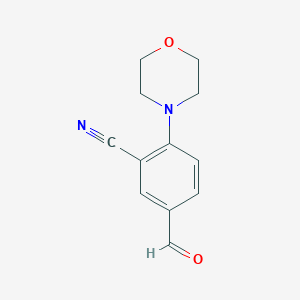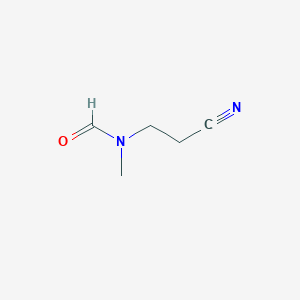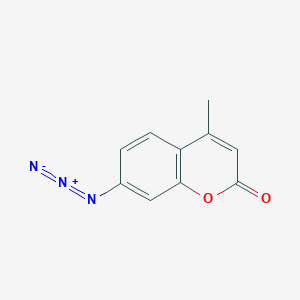
4-(2-Aminoacetyl)-2-piperazinone hydrochloride
Overview
Description
4-(2-Aminoacetyl)-2-piperazinone hydrochloride, also known as 4-AAP, is a chemical compound that has a variety of uses in scientific research. It is a white crystalline powder that is soluble in water. 4-AAP has been used in the synthesis of various compounds, as well as in the study of the biochemical and physiological effects of certain compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- Palladium-Catalyzed Reactions : Glycine allylamides can be converted into piperazinone derivatives through palladium-catalyzed reactions, demonstrating the potential of these compounds in synthetic organic chemistry (Broggini et al., 2015).
- Synthesis Techniques : Various methods for synthesizing piperazinones, including cyclization of functionalized ethylenediamines and condensation processes, showcase the diverse chemical approaches to creating these compounds (Chung et al., 2003).
- Selective Acylation : Research on 1-alkyl(aralkyl)-4-acyl-2-piperazinones highlights the process of selective acylation in the synthesis of these compounds (Tsizin et al., 1986).
Potential Therapeutic Applications
- Peptidomimetic Drugs : Piperazinones are utilized in developing peptidomimetic drugs, offering potential applications as enzyme inhibitors and in peptide secondary structure mimetics (Rübsam et al., 2000).
- HCV NS4B Inhibitors : Piperazinone derivatives have been identified as potential inhibitors for the HCV nonstructural protein NS4B, indicating their use in antiviral therapies (Kakarla et al., 2014).
- Antitumor Activity : Some piperazinones exhibit antitumor activity, with bisdiketopiperazines showing effects against various cancer types (Mancilla et al., 2002).
Analytical and Structural Applications
- Solid-State Analytical Techniques : New piperazinone derivatives were studied for their potential as dual antihypertensive agents, using solid-state NMR and IR spectroscopy to determine their structure (Marvanová et al., 2016).
- Chemical Transformations : Studies on 1-organosulfonyl-2-sila-5-piperazinones explored their synthesis and subsequent transformations, contributing to the understanding of their chemical properties and potential applications (Shipov et al., 2013).
properties
IUPAC Name |
4-(2-aminoacetyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c7-3-6(11)9-2-1-8-5(10)4-9;/h1-4,7H2,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZKOYZWNQWMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696408 | |
| Record name | 4-Glycylpiperazin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220017-06-0 | |
| Record name | 2-Piperazinone, 4-(2-aminoacetyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Glycylpiperazin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)








![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)


